molecular formula C12H15NO B2682834 1-(3-Phenylpyrrolidin-1-yl)ethanone CAS No. 55692-54-1

1-(3-Phenylpyrrolidin-1-yl)ethanone

Cat. No.: B2682834
CAS No.: 55692-54-1
M. Wt: 189.258
InChI Key: PKDMFMGVFKWHRB-UHFFFAOYSA-N
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Description

1-(3-Phenylpyrrolidin-1-yl)ethanone is an organic compound that belongs to the class of pyrrolidines It features a phenyl group attached to a pyrrolidine ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylpyrrolidin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Phenylpyrrolidine carboxylic acid.

    Reduction: 1-(3-Phenylpyrrolidin-1-yl)ethanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-(3-Phenylpyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets are still under investigation, but it is believed to involve modulation of ion channels and receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Phenylpyrrolidin-1-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phenyl group with a pyrrolidine ring and an ethanone group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)13-8-7-12(9-13)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDMFMGVFKWHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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